molecular formula C12H21NO2 B13433304 5-Cyclohexyl-2-piperidinecarboxylic Acid

5-Cyclohexyl-2-piperidinecarboxylic Acid

Cat. No.: B13433304
M. Wt: 211.30 g/mol
InChI Key: SNNFZXPLKYJSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclohexyl-2-piperidinecarboxylic Acid: is an organic compound that features a piperidine ring substituted with a cyclohexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-piperidinecarboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with a suitable dicarboxylic acid derivative under acidic or basic conditions to form the piperidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction rates and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclohexyl-2-piperidinecarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under controlled conditions.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: 5-Cyclohexyl-2-piperidinecarboxylic Acid is used as a building block in organic synthesis, particularly in the development of complex molecules with potential pharmaceutical applications.

Biology: In biological research, this compound may be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-2-piperidinecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.

    Piperidine: The parent compound of the piperidine ring structure.

    2-Piperidinecarboxylic Acid: A related compound with a carboxylic acid group on the piperidine ring.

Uniqueness: 5-Cyclohexyl-2-piperidinecarboxylic Acid is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

5-cyclohexylpiperidine-2-carboxylic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15)

InChI Key

SNNFZXPLKYJSIO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CCC(NC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.